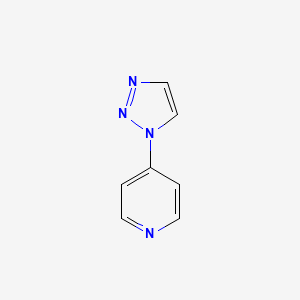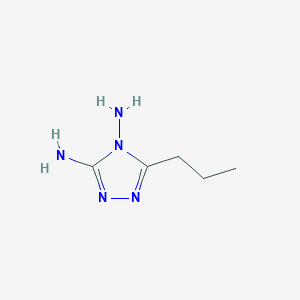
5-Propyl-4h-1,2,4-triazole-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propyl-4h-1,2,4-triazole-3,4-diamine: is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-4h-1,2,4-triazole-3,4-diamine typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method is the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation. This method allows for the efficient formation of the triazole ring through nucleophilic opening and subsequent recyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be advantageous in industrial settings due to its efficiency and reduced reaction times. Additionally, the choice of starting materials and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Propyl-4h-1,2,4-triazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.
Substitution: Halogens, electrophiles, in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: 5-Propyl-4h-1,2,4-triazole-3,4-diamine is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential as an antineoplastic agent and a DNA synthesis inhibitor. It is being studied for its ability to inhibit ribonucleoside-diphosphate reductase, an enzyme crucial for DNA synthesis .
Industry: In industrial applications, this compound is used in the development of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of 5-Propyl-4h-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets. As an antineoplastic agent, it inhibits ribonucleoside-diphosphate reductase, leading to the disruption of DNA synthesis and cell proliferation. The compound’s ability to form hydrogen bonds and interact with enzyme active sites is crucial for its biological activity .
Comparison with Similar Compounds
4-Phenyl-1,2,4-triazoline-3,5-dione: This compound is used as an oxidizing agent and in the synthesis of annulated dihydropyridazines.
Uniqueness: 5-Propyl-4h-1,2,4-triazole-3,4-diamine is unique due to the presence of the propyl group, which enhances its reactivity and potential applications. The propyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other triazole derivatives.
Properties
Molecular Formula |
C5H11N5 |
|---|---|
Molecular Weight |
141.18 g/mol |
IUPAC Name |
5-propyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C5H11N5/c1-2-3-4-8-9-5(6)10(4)7/h2-3,7H2,1H3,(H2,6,9) |
InChI Key |
MUOPHLGHQDIXLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(N1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


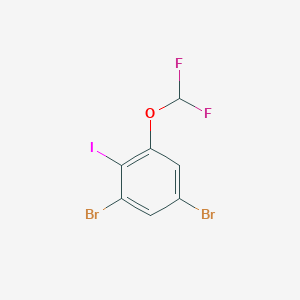
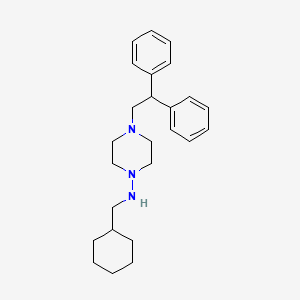
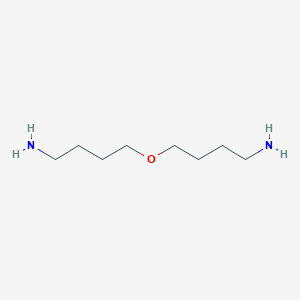
![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13098392.png)
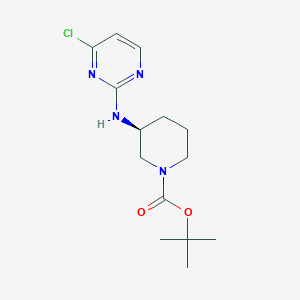
![2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride](/img/structure/B13098400.png)
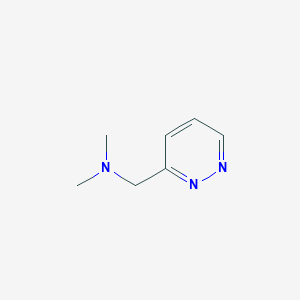
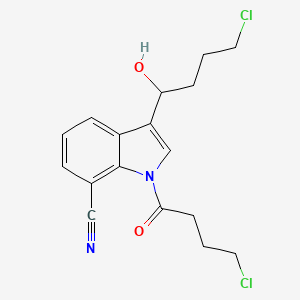
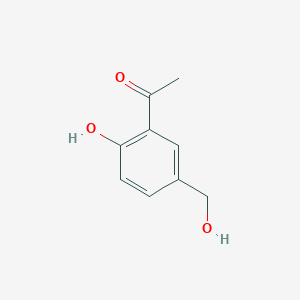
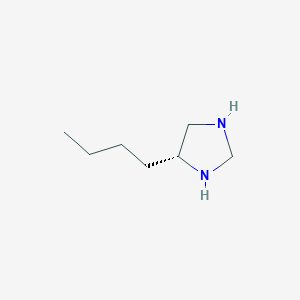
![1,3,8-triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene](/img/structure/B13098429.png)

